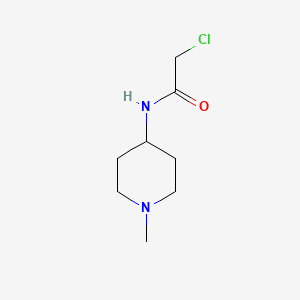

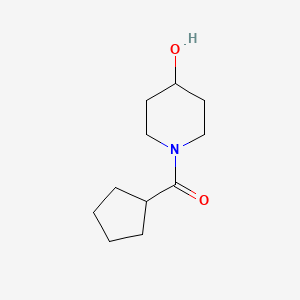

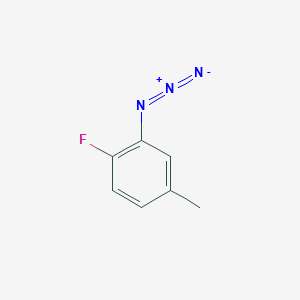

![molecular formula C11H6ClFN4 B1486522 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-48-9](/img/structure/B1486522.png)

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CFT) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antitumor, and antifungal properties. In addition, CFT has been used in the synthesis of various drugs and materials.

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been the subject of extensive synthesis and structure analysis. Researchers have synthesized various derivatives and characterized them using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. For example, Sallam et al. (2021) conducted a detailed study involving density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of similar compounds (Sallam et al., 2021).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological potential of these compounds. For instance, Shamroukh and Ali (2008) found that some derivatives demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, compounds in this category have shown hypotensive effects without affecting heart rate in rat models, indicating potential applications in cardiovascular diseases (Katrusiak et al., 2001).

Agrochemical Uses

Sallam et al. (2022) reported on the use of pyridazine derivatives, including 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, in agriculture. These compounds find applications as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. Their research included synthesis, structure elucidation, and a docking study of the compound against the fungus Fusarium oxysporum (Sallam et al., 2022).

Anti-Diabetic Potential

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including derivatives of 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them as anti-diabetic medications. These compounds showed potential in inhibiting Dipeptidyl peptidase-4, a key enzyme in glucose metabolism (Bindu et al., 2019).

Propiedades

IUPAC Name |

6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-3-1-2-4-8(7)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGBCOHTUHFRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)

amine](/img/structure/B1486443.png)

amine](/img/structure/B1486447.png)

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)